1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-
Description
The compound 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]- (CAS 72785-08-1) is a perfluorinated sulfonic acid derivative with a complex amphiphilic structure. Its molecular formula is C₁₆H₁₉F₁₇N₂O₅S₂, and it has a molar mass of 706.435 g/mol . Key features include:
- Heptadecafluorooctyl group: A fully fluorinated 8-carbon chain (C8F17) providing exceptional hydrophobicity, chemical resistance, and thermal stability.
- Dimethylaminopropyl group: Enhances solubility in polar solvents and contributes to surfactant behavior.
- Sulfonic acid moiety: Imparts strong acidity (predicted pKa ≈ 1.53) and ionic character .
This compound is primarily used in industrial applications such as fluorosurfactants, coatings, and polymer processing aids due to its ability to reduce surface tension in both aqueous and non-polar systems.
Properties
CAS No. |
72785-08-1 |
|---|---|
Molecular Formula |
C16H19F17N2O5S2 |
Molecular Weight |
706.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H19F17N2O5S2/c1-34(2)5-3-6-35(7-4-8-41(36,37)38)42(39,40)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3-8H2,1-2H3,(H,36,37,38) |
InChI Key |
UUBYZMXGONPVTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Thiol Precursors
The synthesis of alkylsulfonic acids often begins with thiol oxidation. For example, 1-propanesulfonic acid can be synthesized via the oxidation of 1-propanethiol using dimethyl sulfoxide (DMSO) and hydrogen iodide (HI) under pressurized air at 110°C for 24 hours, yielding 47% product. This method leverages the nucleophilic nature of thiols, which are oxidized to sulfonic acids through intermediates like sulfenic and sulfinic acids.
For the target compound, introducing the heptadecafluorooctylsulfonyl and dimethylaminopropyl groups requires sequential functionalization:
-
Sulfonamide Formation : Reacting heptadecafluorooctylsulfonyl chloride with 3-(dimethylamino)propylamine forms the sulfonamide intermediate.
-
Sulfonic Acid Introduction : Subsequent oxidation or sulfonation of a propylthiol group attached to the sulfonamide yields the final sulfonic acid.
Key Reaction Conditions for Thiol Oxidation:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Pressure | 150 psig |
| Reaction Time | 24 hours |
| Catalysts/Reagents | DMSO, HI (47% aqueous) |
| Solvent | Water |
| Yield | 47% |
Direct Sulfonation of Amine Intermediates
An alternative route involves the direct sulfonation of amine-bearing precursors. For instance, 3-(dimethylamino)propylamine can undergo sulfonation with heptadecafluorooctanesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. This stepwise approach ensures controlled functionalization:
-
Sulfonylation :
where .
-
Sulfonic Acid Generation :
The propyl chain is functionalized via radical-initiated sulfonation or electrophilic substitution using fuming sulfuric acid.
Optimization Strategies
Solvent and Catalyst Selection
Fluorinated Group Compatibility
The heptadecafluorooctyl group’s electron-withdrawing nature necessitates inert atmospheres (N/Ar) to prevent defluorination. Reactions involving fluorinated sulfonyl chlorides require strict moisture control to avoid hydrolysis.
Challenges and Mitigation
Low Yields in Multi-Step Syntheses
The target compound’s structural complexity often results in diminished yields at each step. For example, the oxidation of thiols to sulfonic acids rarely exceeds 50% efficiency. Mitigation strategies include:
-
Catalyst tuning : Transition metals (e.g., Fe) improve oxidation kinetics.
-
Stepwise purification : Silica gel chromatography isolates intermediates.
Side Reactions
Competing pathways, such as over-oxidation to sulfones or desulfurization, are minimized by:
-
Temperature modulation : Maintaining ≤110°C prevents thermal degradation.
-
Stoichiometric control : Limiting DMSO to 1.5 mmol per 6.8 mmol thiol.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC-MS : Quantifies residual amines and sulfonyl chlorides (<0.1% impurity threshold).
-
Elemental analysis : Matches calculated values for C, H, N, and S within ±0.3%.
Industrial and Environmental Considerations
Scalability
Batch reactors with PTFE linings are preferred for fluorinated compounds to avoid metal leaching. Continuous-flow systems may enhance reproducibility for large-scale production.
Waste Management
Fluorinated byproducts require specialized disposal due to their environmental persistence. Incineration at >1000°C ensures complete mineralization.
Emerging Methodologies
Electrochemical Sulfonation
Recent advances employ electrochemical cells to oxidize thiols to sulfonic acids using iodide mediators, reducing reagent waste.
Biocatalytic Approaches
Enzymes like sulfhydryl oxidase show promise for greener thiol oxidation, though yields remain suboptimal (<30%).
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Environmental Science
The compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential bioaccumulation. Research has indicated that compounds like 1-Propanesulfonic acid can be analyzed using high-resolution mass spectrometry (HRMS) to study their presence in environmental samples.
- Case Study : A study demonstrated the utility of non-targeted analysis (NTA) for detecting novel PFAS in water samples. The findings emphasized the importance of identifying PFAS compounds to assess environmental contamination levels and inform regulatory measures .
Analytical Chemistry
In analytical chemistry, 1-Propanesulfonic acid serves as a standard for developing methods to quantify PFAS in various matrices, including water and soil.
- Method Development : The compound's unique structure allows it to be used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enhancing sensitivity and specificity for detecting other PFAS compounds in complex mixtures .
Material Science
The fluorinated nature of this compound lends itself to applications in materials science, particularly in the development of water-repellent coatings and surfactants.
- Research Findings : Studies have shown that incorporating fluorinated compounds into polymer matrices can enhance hydrophobic properties, making them suitable for protective coatings in various industrial applications .
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[[3-(Dimethylamino)propyl][(Tridecafluorohexyl)Sulfonyl]Amino]Propane-1-Sulfonic Acid (CAS 38850-60-1)
- Molecular Formula : C₁₄H₁₉F₁₃N₂O₅S₂
- Molar Mass : 606.409 g/mol .
- Key Differences :
- Shorter Fluorocarbon Chain : Tridecafluorohexyl (C6F13) vs. heptadecafluorooctyl (C8F17).
- Lower Hydrophobicity : Reduced fluorine content decreases lipophilicity, making it less persistent in environmental matrices.
- Higher Solubility : The shorter chain improves miscibility in aqueous systems compared to the target compound.
Sodium Salt Derivatives (e.g., CAS 73772-32-4)
- Structure : Sodium salt of a hydroxyl-containing analog with a tridecafluorohexyl chain .
- Key Features :
- Enhanced Water Solubility : Ionic sodium counterion increases hydrophilicity.
- Hydroxyl Group : Introduces hydrogen-bonding capability, altering reactivity and pH-dependent behavior.
- Applications : Ideal for aqueous coatings, detergents, or biomedical uses where ionic surfactants are preferred .
3-[Ethyl[(Heptadecafluorooctyl)Sulfonyl]Amino]-1-Propanesulfonic Acid, Sodium Salt (CAS 75032-81-4)
- Molecular Formula: C₁₄H₁₄F₁₇NO₅S₂Na
- Key Differences: Ethyl vs. Dimethylaminopropyl Group: Reduced polarity decreases solubility in polar solvents but may enhance compatibility with non-polar polymers.
- Applications : Used in firefighting foams and specialty lubricants .
Data Tables
Table 1: Structural and Physical Properties
| Compound (CAS) | Fluorocarbon Chain | Molar Mass (g/mol) | Density (g/cm³) | pKa | Key Functional Groups |
|---|---|---|---|---|---|
| Target (72785-08-1) | C8F17 | 706.44 | 1.606 | ~1.53 | Sulfonic acid, dimethylamino |
| 38850-60-1 | C6F13 | 606.41 | N/A | N/A | Sulfonic acid, dimethylamino |
| 73772-32-4 (Na salt) | C6F13 + hydroxyl | N/A | N/A | N/A | Sulfonate, hydroxyl, sodium |
Research Findings and Trends
- Environmental Impact : Longer perfluorinated chains (e.g., C8F17) exhibit higher bioaccumulation and persistence, leading to stricter regulations under EPA TSCA .
- Performance Trade-offs : Shorter chains (C6F13) reduce environmental impact but may compromise thermal stability and surface activity .
- Derivatization : Sodium salts and hydroxylated analogs improve water solubility and expand applicability in biomedical and consumer products .
Biological Activity
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]- (CAS Number: 72785-08-1) is a complex fluorinated compound with significant biological implications. Its structure includes a sulfonic acid group and a fluorinated alkyl chain, which contribute to its unique physicochemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications.
- Molecular Formula : C16H19F17N2O5S2
- Molecular Weight : 706.4353 g/mol
- SMILES Notation : CN(CCCN(S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCS(=O)(=O)O)
Biological Activity Overview
The biological activity of 1-Propanesulfonic acid derivatives is closely related to their interactions with biological membranes and proteins. The presence of fluorinated groups often enhances membrane permeability and alters protein binding affinities.
Pharmacological Effects
- Antimicrobial Activity : Some studies suggest that sulfonic acid derivatives exhibit antimicrobial properties due to their ability to disrupt bacterial membranes. The fluorinated alkyl chain may enhance this effect by increasing hydrophobic interactions with lipid bilayers.
- Cytotoxicity : Research indicates that certain fluorinated sulfonamides can induce cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.
Toxicological Profile
The toxicological profile of 1-Propanesulfonic acid derivatives is essential for understanding their safety in potential applications:
- Absorption and Distribution : Studies have shown that similar compounds are well absorbed when administered orally and tend to accumulate in the liver and serum, with slow elimination rates from the body .
- Reproductive and Developmental Toxicity : There are concerns regarding the reproductive toxicity of perfluorinated compounds, including potential impacts on fetal development. Epidemiological studies have linked exposure to these compounds with adverse reproductive outcomes .
- Carcinogenicity : Some evidence suggests a correlation between exposure to perfluorinated compounds and increased cancer risk, particularly bladder cancer . However, further research is needed to establish a definitive link.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on PFOS Derivatives :
- Antimicrobial Efficacy :
- Cytotoxic Effects in Cancer Cell Lines :
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the propane sulfonic acid backbone. Key steps include:
Sulfonylation: Reacting 3-(dimethylamino)propylamine with heptadecafluorooctanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
Sulfonic Acid Formation: Coupling the intermediate with propane sulfonic acid derivatives via nucleophilic substitution. Use catalysts like triethylamine to neutralize HCl byproducts .
Optimization: Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using inert atmospheres to prevent hydrolysis of fluorinated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
